molecular formula C17H17N3O2S B12529908 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- CAS No. 651336-11-7

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-

Cat. No.: B12529908
CAS No.: 651336-11-7
M. Wt: 327.4 g/mol
InChI Key: MWHQMIGMGRGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl and pyrrolidinyl groups in this compound suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound with a simpler structure.

    3-Phenylsulfonyl-1H-indazole: Lacks the pyrrolidinyl group.

    1-(3-Pyrrolidinyl)-1H-indazole: Lacks the phenylsulfonyl group.

Uniqueness

1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is unique due to the combination of the phenylsulfonyl and pyrrolidinyl groups, which may confer distinct biological and chemical properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

651336-11-7

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-pyrrolidin-3-ylindazole

InChI

InChI=1S/C17H17N3O2S/c21-23(22,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)20(19-17)13-10-11-18-12-13/h1-9,13,18H,10-12H2

InChI Key

MWHQMIGMGRGYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.